Ammonium 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-1-octanesulfonate

Übersicht

Beschreibung

Ammonium 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-1-octanesulfonate is a fluorinated organic compound with the molecular formula C8H8F13NO3S. It is known for its unique properties, including high thermal stability, chemical resistance, and surfactant capabilities. This compound is often used in various industrial applications due to its ability to reduce surface tension and its compatibility with other materials .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ammonium 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-1-octanesulfonate typically involves the reaction of 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-1-octanol with sulfur trioxide or chlorosulfonic acid to form the corresponding sulfonic acid. This intermediate is then neutralized with ammonium hydroxide to yield the final ammonium salt .

Industrial Production Methods: Industrial production methods for this compound often involve continuous flow processes to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction conditions is common to maintain consistency and safety .

Analyse Chemischer Reaktionen

Types of Reactions: Ammonium 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-1-octanesulfonate primarily undergoes substitution reactions due to the presence of the sulfonate group. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or amines.

Oxidation Reactions: Can be carried out using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: Often involve reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce sulfonic acids .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

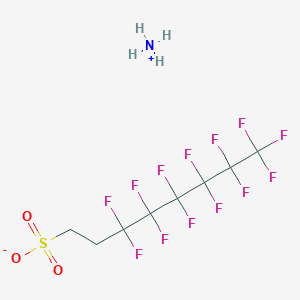

The compound can be represented by the following structural formula:

This structure contributes to its hydrophobic and lipophobic characteristics. Such properties make it useful in applications requiring water and oil repellency.

Surface Treatments

Ammonium 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-1-octanesulfonate is primarily used in surface treatment formulations. These treatments are vital for:

- Textiles : Providing water and stain resistance.

- Paper Products : Enhancing grease and oil resistance.

- Coatings : Used in paints and varnishes to improve durability against environmental factors.

Firefighting Foams

Due to its surface-active properties, this compound is incorporated into firefighting foams. It aids in the suppression of flammable liquid fires by forming a barrier that prevents oxygen from reaching the fuel source.

Electronics Manufacturing

In the electronics sector, it is utilized as a surfactant in the production of semiconductors and printed circuit boards (PCBs). Its ability to reduce surface tension helps in achieving uniform coatings during manufacturing processes.

Environmental Impact and Biodegradation

Research has indicated that compounds within the PFAS family can persist in the environment due to their stable chemical structure. Studies have shown that ammonium tridecafluoro-1-octanesulfonate can degrade into perfluorooctane sulfonate (PFOS), which has raised concerns regarding its long-term environmental impact .

Health and Safety Considerations

Toxicological assessments have been conducted to evaluate the health risks associated with exposure to ammonium tridecafluoro-1-octanesulfonate. The findings suggest that while it exhibits low acute toxicity levels in laboratory settings , chronic exposure may lead to adverse health effects similar to those observed with PFOS . Regulatory bodies are currently evaluating these compounds for potential restrictions.

Textile Industry Case Study

A study conducted on the application of ammonium tridecafluoro-1-octanesulfonate in textile treatments demonstrated significant improvements in water repellency compared to traditional treatments. Fabrics treated with this compound maintained their water-repellent properties after multiple washes.

Firefighting Foam Efficacy

Research comparing various firefighting foams found that those containing ammonium tridecafluoro-1-octanesulfonate were more effective at suppressing hydrocarbon fires than those without fluorinated components. This efficacy was attributed to its ability to form a stable film over flammable liquids .

Tables

| Application Area | Specific Use | Benefits |

|---|---|---|

| Textiles | Water and stain resistance | Enhanced durability |

| Paper Products | Grease and oil resistance | Improved product longevity |

| Electronics Manufacturing | Surfactant for semiconductors | Uniform coatings during production |

| Firefighting | Foam formulation | Effective fire suppression |

Wirkmechanismus

The mechanism by which ammonium 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-1-octanesulfonate exerts its effects is primarily through its surfactant properties. It reduces surface tension by aligning at the interface between hydrophobic and hydrophilic regions, thereby stabilizing emulsions and dispersions. The molecular targets and pathways involved include interactions with lipid bilayers and membrane proteins, which can alter membrane fluidity and permeability .

Vergleich Mit ähnlichen Verbindungen

- 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl methacrylate

- 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-1-octanethiol

- 1-Octanesulfonic acid, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-, ammonium salt

Uniqueness: Ammonium 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-1-octanesulfonate is unique due to its combination of high fluorine content and the presence of the sulfonate group. This gives it superior thermal stability, chemical resistance, and surfactant properties compared to other similar compounds .

Biologische Aktivität

Ammonium 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-1-octanesulfonate (often referred to as Ammonium Tridecafluoro-1-octanesulfonate) is a perfluoroalkyl substance (PFAS) known for its unique chemical properties and biological activity. This compound has garnered attention due to its potential health effects and environmental persistence. This article aims to explore the biological activity of this compound based on existing literature and research findings.

Ammonium Tridecafluoro-1-octanesulfonate is part of a broader class of PFAS compounds characterized by their fluorinated carbon chains. The structural formula can be represented as:

This compound exhibits significant hydrophobicity and lipophobicity due to the presence of fluorinated groups.

Biological Activity

1. Toxicological Profile

The biological activity of Ammonium Tridecafluoro-1-octanesulfonate can be analyzed through various toxicological studies that assess its effects on human health and the environment. Key findings include:

- Acute Toxicity : Studies indicate that PFAS compounds like Ammonium Tridecafluoro-1-octanesulfonate exhibit moderate acute toxicity. The lethal dose (LD50) varies depending on the exposure route and the specific biological model used .

- Chronic Effects : Chronic exposure to PFAS is linked to several adverse health outcomes. Research has shown that these compounds can lead to liver damage, hormonal disruptions (including thyroid hormone levels), and potential carcinogenic effects in animal models . For instance, perfluorooctane sulfonate (PFOS), a closely related compound, has been associated with increased risks of liver tumors in experimental animals .

2. Mechanisms of Action

The mechanisms through which Ammonium Tridecafluoro-1-octanesulfonate exerts its biological effects include:

- Endocrine Disruption : PFAS compounds can interfere with endocrine signaling pathways. They have been shown to affect steroid hormone production and metabolism in various animal studies .

- Cellular Communication : These compounds can inhibit gap junction intercellular communication (GJIC), which is crucial for normal cellular function and growth. This inhibition can lead to developmental issues and increased cancer risk .

Case Studies

Several case studies have highlighted the biological implications of PFAS exposure:

- Occupational Exposure : A study on workers exposed to PFOS revealed elevated risks of bladder cancer and other health issues linked to long-term exposure to PFAS . Blood serum levels in these workers were significantly higher than those in the general population.

- Environmental Impact : Research conducted on wildlife has shown that PFAS accumulation in organisms leads to reproductive and developmental toxicity. For instance, studies on fish populations exposed to contaminated water sources have reported altered reproductive behaviors and decreased survival rates in offspring .

Data Tables

The following table summarizes key findings from various studies regarding the biological activity of Ammonium Tridecafluoro-1-octanesulfonate and related compounds:

Eigenschaften

IUPAC Name |

azanium;3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F13O3S.H3N/c9-3(10,1-2-25(22,23)24)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21;/h1-2H2,(H,22,23,24);1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMWHJIDTWMZRAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)[O-])C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10880512 | |

| Record name | 6:2 Fluorotelomer sulfonate ammonium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10880512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59587-39-2 | |

| Record name | 6:2 Fluorotelomer sulfonate ammonium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10880512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ammonium Perfluorohexylethylsulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.